molecular formula C29H44N10O7 B12112598 Boc-Gly-Arg-Arg-AMC acetate salt

Boc-Gly-Arg-Arg-AMC acetate salt

Cat. No.: B12112598
M. Wt: 644.7 g/mol
InChI Key: KAOILQBHONVZOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BOC-GRR-AMC is synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of amino groups using tert-butoxycarbonyl (BOC) groups, followed by coupling with the appropriate amino acids and the AMC (7-amino-4-methylcoumarin) moiety. The reaction conditions often include the use of coupling reagents such as HATU or EDCI, and bases like DIPEA, under anhydrous conditions .

Industrial Production Methods

Industrial production of BOC-GRR-AMC follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

BOC-GRR-AMC primarily undergoes hydrolysis and enzymatic cleavage reactions. It is cleaved by type II metacaspases and flavivirus proteases, such as those from the West Nile virus, yellow fever virus, and dengue virus .

Common Reagents and Conditions

The hydrolysis reactions typically occur under mild acidic or basic conditions, while enzymatic cleavage requires specific proteases and optimal pH conditions. For instance, the activity of metacaspases with BOC-GRR-AMC is often measured in a buffer containing Tris-HCl and DTT .

Major Products Formed

The major products formed from the enzymatic cleavage of BOC-GRR-AMC include the free amino acids and the AMC moiety, which is fluorescent and can be easily detected .

Mechanism of Action

BOC-GRR-AMC exerts its effects by serving as a substrate for specific proteases. The proteases cleave the peptide bond, releasing the AMC moiety, which is fluorescent. This fluorescence can be measured to determine the activity of the protease. The molecular targets include various viral and plant proteases, and the pathways involved are related to proteolytic cleavage and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-GRR-AMC is unique due to its specific sequence and the presence of the AMC moiety, which provides a convenient fluorescent readout. This makes it particularly useful for high-throughput screening and detailed enzymatic studies .

Properties

Molecular Formula

C29H44N10O7

Molecular Weight

644.7 g/mol

IUPAC Name

tert-butyl N-[2-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)

InChI Key

KAOILQBHONVZOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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